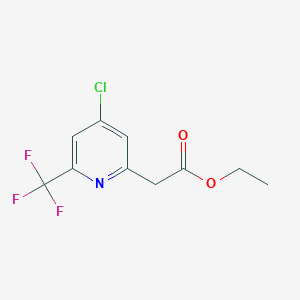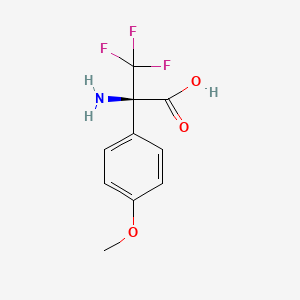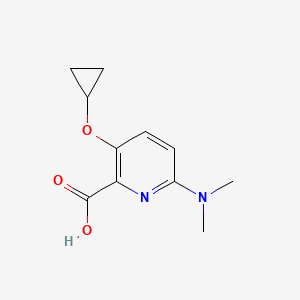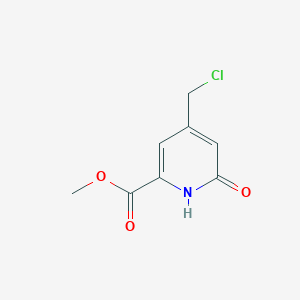
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4-methyl-6-hydroxypyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl 4-(hydroxymethyl)-6-hydroxypyridine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Methyl 4-(chloromethyl)-2-hydroxypyridine-3-carboxylate: Differently substituted pyridine ring, leading to variations in chemical behavior and biological activity.
Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate:
Uniqueness: Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both chloromethyl and hydroxyl groups on the pyridine ring, which provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
methyl 4-(chloromethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-9)3-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) |
Clave InChI |
VEBVKHYKWBAJMK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=O)N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


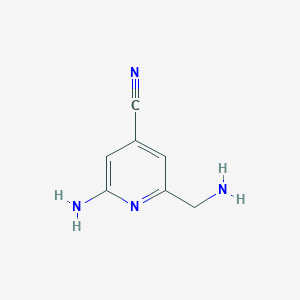
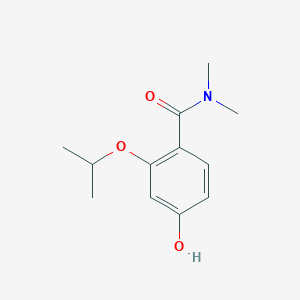
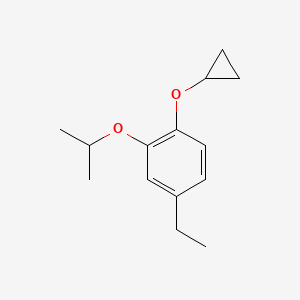
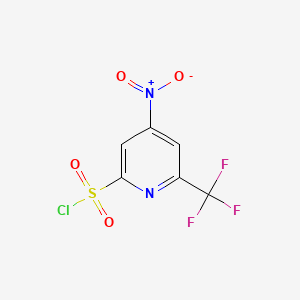
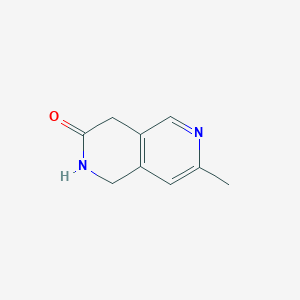
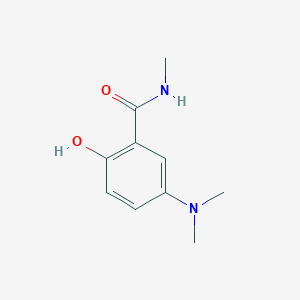
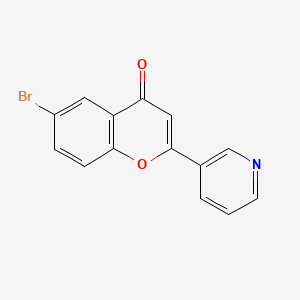
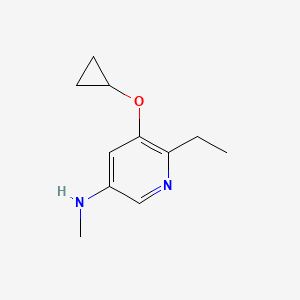
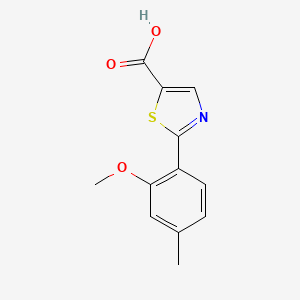
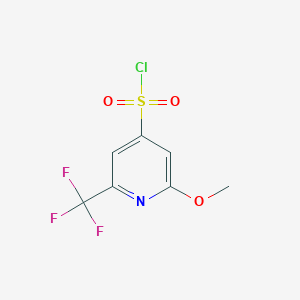
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
